Anti-HBV Potency: Comparison with Dauricumidine and Acutumine
Acutumidine demonstrates measurable anti-HBV activity by inhibiting HBsAg production. However, a direct head-to-head study in the same assay system reveals it is significantly less potent than dauricumidine and acutumine. Acutumidine exhibits an IC₅₀ of 2.023 mM, while dauricumidine is the most potent in the series with an IC₅₀ of 0.450 mM, and acutumine shows an IC₅₀ of 1.312 mM. [1] This quantitative difference is critical for researchers selecting a chemical probe for HBV studies, as the required working concentration will vary substantially among these structurally related alkaloids.
| Evidence Dimension | Inhibition of HBsAg secretion (IC₅₀) |
|---|---|
| Target Compound Data | 2.023 mM |
| Comparator Or Baseline | Dauricumidine: 0.450 mM; Acutumine: 1.312 mM |
| Quantified Difference | Dauricumidine is 4.5-fold more potent; Acutumine is 1.5-fold more potent. |
| Conditions | HBV-transfected Hep G2.2.15 cell line |
Why This Matters
For procurement, this confirms that acutumidine is not the most potent anti-HBV agent from this natural source, necessitating its specific selection when a less potent control or a distinct SAR profile is required for experimental design.
- [1] Cheng, P.; Ma, Y.-b.; Yao, S.-y.; Zhang, Q.; Wang, E.-j.; Yan, M.-h.; Zhang, X.-m.; Zhang, F.-x.; Chen, J.-j. Two new alkaloids and active anti-hepatitis B virus constituents from Hypserpa nitida. Bioorganic & Medicinal Chemistry Letters 2007, 17 (19), 5316-5320. View Source
